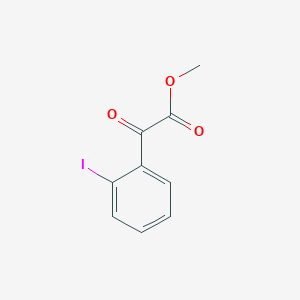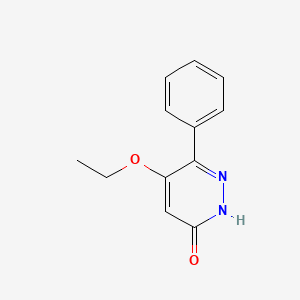![molecular formula C5H4N4O2 B13115677 7-hydroxy-[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one](/img/structure/B13115677.png)
7-hydroxy-[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-hydroxy-[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one can be achieved through various synthetic routes. One common method involves the cyclization of aminomethylenemalonates with aminoazoles. This reaction typically requires high temperatures or microwave activation to proceed efficiently . Another method involves the reaction of thiouracil with hydrazonoyl chlorides, which leads to the formation of the desired triazolopyrimidinone under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
7-hydroxy-[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives with different substitution patterns.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the triazolopyrimidine scaffold.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alkoxides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions include various substituted triazolopyrimidines, which can exhibit different biological activities and properties.
Applications De Recherche Scientifique
7-hydroxy-[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential as a lead compound for the development of anticancer, antiviral, and anti-inflammatory drugs
Industry: It is used in the development of new materials with specific properties, such as conductivity and fluorescence.
Mécanisme D'action
The mechanism of action of 7-hydroxy-[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2) by binding to its active site and disrupting the cell cycle progression . This interaction is facilitated by hydrogen bonding and hydrophobic interactions with key residues in the enzyme’s active site.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its potential as a CDK2 inhibitor.
7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine: A related compound with different substitution patterns.
Uniqueness
7-hydroxy-[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one is unique due to its specific substitution pattern and the presence of a hydroxy group, which can significantly influence its biological activity and chemical reactivity. This uniqueness makes it a valuable scaffold for the development of new therapeutic agents with improved efficacy and selectivity.
Propriétés
Formule moléculaire |
C5H4N4O2 |
|---|---|
Poids moléculaire |
152.11 g/mol |
Nom IUPAC |
5-hydroxy-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |
InChI |
InChI=1S/C5H4N4O2/c10-3-1-4(11)9-2-6-8-5(9)7-3/h1-2,11H,(H,7,8,10) |
Clé InChI |
VYALKXPHIGSPRU-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N2C=NN=C2NC1=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


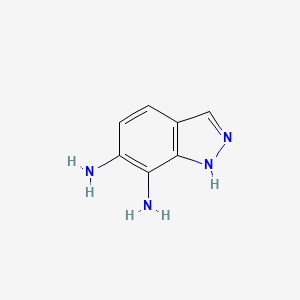

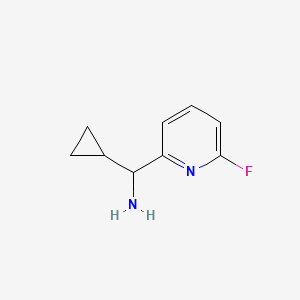
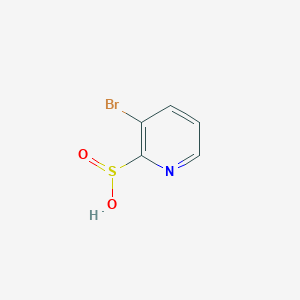


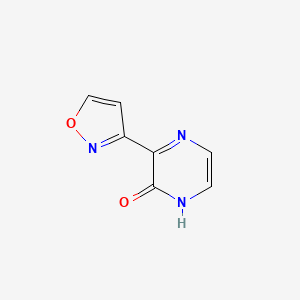
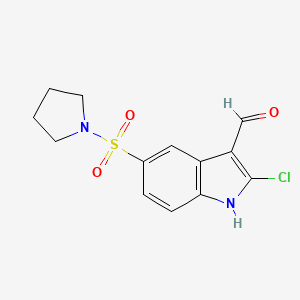
![2-Bromo-6-methylthiazolo[4,5-b]pyridine](/img/structure/B13115650.png)
![[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl-2-[(1-methylethyl)thio]-](/img/structure/B13115658.png)

